molecular formula C16H10ClFO4S B6515474 3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one CAS No. 950259-18-4

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B6515474
CAS No.: 950259-18-4
M. Wt: 352.8 g/mol
InChI Key: ZKEQOLDTBLBNQN-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a methyl group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the 3-chloro-4-fluorobenzenesulfonyl Group: The chromenone core is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves a nucleophilic substitution reaction where the sulfonyl chloride group is introduced to the chromenone core.

    Methylation: The final step involves the methylation of the chromenone core at the 6-position using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorobenzenesulfonyl chloride
  • 6-methyl-2H-chromen-2-one
  • 4-fluorobenzenesulfonyl chloride

Uniqueness

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one is unique due to the combination of its chromenone core and the 3-chloro-4-fluorobenzenesulfonyl group. This unique structure imparts specific chemical properties and potential biological activities that are distinct from its individual components or other similar compounds.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO4S/c1-9-2-5-14-10(6-9)7-15(16(19)22-14)23(20,21)11-3-4-13(18)12(17)8-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEQOLDTBLBNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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